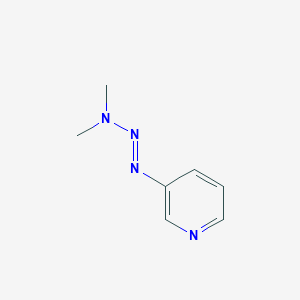

N-METHYL-N-PYRIDIN-3-YLDIAZENYLMETHANAMINE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(pyridin-3-yldiazenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-11(2)10-9-7-4-3-5-8-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRFBGHJCGDXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031272 | |

| Record name | 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19992-69-9 | |

| Record name | 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridyl)-3,3-dimethyltriazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1-(3-pyridyl)triazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-PYRIDYL)-3,3-DIMETHYLTRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P65MWJ45JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for N Methyl N Pyridin 3 Yldiazenylmethanamine

Precursor Synthesis and Functional Group Interconversion Pathways to the Target Compound

The synthesis of N-METHYL-N-PYRIDIN-3-YLDIAZENYLMETHANAMINE would likely commence with the preparation of key precursors, followed by their strategic coupling. A logical retrosynthetic analysis suggests two primary precursors: a pyridine-derived component and a methylamine-derived component.

One plausible route involves the synthesis of 3-aminopyridine (B143674) from nicotinamide (B372718) via the Hofmann rearrangement. Subsequently, diazotization of 3-aminopyridine would yield the corresponding pyridin-3-yldiazonium salt. This diazonium salt is a versatile intermediate that can then be coupled with N-methylamine to form the target compound.

Table 1: Potential Precursors and Intermediates

| Precursor/Intermediate | Structure | Synthetic Utility |

| 3-Aminopyridine |  | Starting material for diazotization |

| Pyridin-3-yldiazonium salt |  | Key intermediate for coupling with N-methylamine |

| N-Methylamine |  | Source of the methylamino group |

Formation of the Diazenyl Linkage: Mechanistic Investigations and Selectivity Control

The formation of the diazenyl (-N=N-) linkage is a critical step in the proposed synthesis. The mechanism and selectivity of this reaction would be paramount to achieving a successful outcome.

The most common method for forming an unsymmetrical diazenyl compound is the coupling of a diazonium salt with a suitable nucleophile. In this case, the pyridin-3-yldiazonium salt would react with N-methylamine. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The pH of the reaction medium is also a critical parameter that must be carefully controlled to optimize the yield and minimize side reactions, such as the formation of phenols from the reaction of the diazonium salt with water.

Optimization of this reaction would involve a systematic study of various parameters, including temperature, pH, solvent, and the stoichiometry of the reactants. The use of a non-aqueous solvent could potentially minimize the competing hydrolysis of the diazonium salt.

While the classical diazonium coupling reaction is often effective, transition metal catalysis can offer alternative and potentially more efficient routes to diazenyl compounds. For instance, copper-catalyzed cross-coupling reactions of aryl halides with diazenes have been reported. In the context of this compound synthesis, a copper-catalyzed reaction between 3-halopyridine and a suitable methyl-substituted diazenyl precursor could be envisioned.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be adapted for the formation of the C-N bond, which could then be further elaborated to the diazenyl linkage. The choice of the transition metal catalyst, ligand, and reaction conditions would be crucial for achieving high selectivity and yield.

Strategies for Stereoselective Synthesis of this compound Analogues

The diazenyl linkage can exist as E and Z isomers. For this compound, these isomers would be diastereomers if a chiral center is introduced into the molecule. The stereoselective synthesis of a specific isomer would require careful control over the reaction conditions or the use of chiral auxiliaries or catalysts.

For example, the use of a chiral base in the coupling reaction between the pyridin-3-yldiazonium salt and N-methylamine could potentially induce facial selectivity, leading to the preferential formation of one diastereomer. Alternatively, a chiral ligand on a transition metal catalyst in a cross-coupling approach could also be employed to achieve stereocontrol. The separation of the E/Z isomers could also be achieved through chromatographic techniques.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in modern organic synthesis. The synthesis of this compound could be designed to be more environmentally benign by considering several factors.

The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Whenever possible, the use of water as a solvent would be preferred. The diazotization of 3-aminopyridine is typically carried out in an aqueous medium. The subsequent coupling reaction could also be optimized to be performed in water or a benign solvent mixture.

Solvent-free reaction conditions, such as mechanochemical synthesis using a ball mill, could also be explored. This technique has been shown to be effective for a variety of organic transformations and can significantly reduce solvent waste. The use of microwave irradiation as an energy source could also lead to shorter reaction times and potentially higher yields, contributing to a more sustainable process.

Table 2: Green Chemistry Considerations

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Safer Solvents | Employing water or benign solvents | Reduced environmental impact and improved safety |

| Energy Efficiency | Microwave-assisted or mechanochemical synthesis | Shorter reaction times, lower energy consumption |

| Atom Economy | Optimizing reactions to maximize the incorporation of starting materials into the final product | Reduced waste generation |

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy is a crucial metric in green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, which is characteristic of rearrangement and addition reactions. primescholars.com

For the hypothetical synthesis of this compound, the atom economy would be highly dependent on the chosen synthetic route.

Hypothetical Reaction for Atom Economy Calculation:

Let's consider a simplified, hypothetical coupling reaction between 3-diazoniopyridine chloride and N-methylmethanamine to form the target compound and hydrochloric acid as a byproduct.

C₅H₄N₂Cl + CH₅N → C₇H₉N₃ + HCl

To calculate the percent atom economy:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Diazoniopyridine chloride | C₅H₄N₂Cl | 129.56 |

| N-methylmethanamine | CH₅N | 31.06 |

| This compound | C₇H₉N₃ | 149.17 |

| Hydrochloric acid | HCl | 36.46 |

Calculation:

% Atom Economy = (149.17 / (129.56 + 31.06)) x 100 = (149.17 / 160.62) x 100 ≈ 92.87%

Reaction efficiency is also influenced by factors such as yield, reaction time, and the use of catalysts. For instance, palladium-catalyzed cross-coupling reactions, while often highly efficient in terms of yield, may have a lower atom economy due to the use of stoichiometric bases and the generation of salt byproducts. nih.gov In contrast, some 1,3-dipolar cycloaddition reactions to form diazo compounds can proceed with perfect atom economy. nih.govresearchgate.netlookchem.com

High-Throughput Synthesis and Combinatorial Chemistry for Generating this compound Derivatives

High-throughput synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of structurally related compounds for drug discovery and materials science. nih.govrsc.org These approaches would be highly applicable to the synthesis of derivatives of this compound.

A combinatorial approach could be designed by varying the substituents on both the pyridine (B92270) ring and the methylamine (B109427) nitrogen. This can be achieved by utilizing a matrix of diverse starting materials. For example, a library of substituted 3-aminopyridines could be reacted with a library of N-substituted methylamines.

Example of a Combinatorial Library Design:

| R¹-NH-CH₃ | R²-NH-CH₃ | R³-NH-CH₃ | |

| Substituted 3-Aminopyridine 1 | Product 1-1 | Product 1-2 | Product 1-3 |

| Substituted 3-Aminopyridine 2 | Product 2-1 | Product 2-2 | Product 2-3 |

| Substituted 3-Aminopyridine 3 | Product 3-1 | Product 3-2 | Product 3-3 |

This approach allows for the systematic exploration of the chemical space around the core this compound scaffold.

Multi-component reactions, such as the Biginelli or Ugi reactions, are particularly well-suited for combinatorial library synthesis due to their ability to combine three or more starting materials in a single step, leading to a high degree of molecular diversity. researchgate.net While a direct multi-component reaction for the target scaffold may not be immediately obvious, components could be designed to assemble a similar heterocyclic system.

The synthesis of such libraries can be facilitated by automated synthesis platforms, which can perform parallel reactions, purifications, and analyses, significantly accelerating the discovery process. nih.gov The resulting compound libraries can then be screened for desired biological activities or material properties.

Elucidation of Reaction Mechanisms and Reactivity Profiles of N Methyl N Pyridin 3 Yldiazenylmethanamine

Electrophilic and Nucleophilic Character of the Diazenyl Moiety

The diazenyl group (–N=N–) is the central functional group in N-methyl-N-pyridin-3-yldiazenylmethanamine, and its reactivity is notably ambivalent, capable of exhibiting both electrophilic and nucleophilic properties. This dual character is dictated by the reaction conditions and the nature of the reacting species.

The nitrogen atoms of the diazenyl bond possess lone pairs of electrons, yet the π-system of the N=N double bond can act as an electrophilic site. In the presence of strong nucleophiles, addition across the double bond can occur. Conversely, under acidic conditions or in the presence of certain catalysts, the diazenyl group can act as an electrophile in amination reactions with electron-rich aromatic substrates. thieme-connect.com The nitrogen atom adjacent to the pyridine (B92270) ring is rendered more electrophilic due to the ring's electron-withdrawing nature.

Diazenes can also serve as precursors to highly reactive nucleophiles. d-nb.info For instance, related N-aryl-N'-silyldiazenes can be induced to release aryl nucleophiles through desilylation and the loss of dinitrogen gas (N₂). d-nb.info This suggests that under appropriate reductive conditions or through specific catalytic cycles, the N-pyridin-3-yl bond in the target molecule could cleave to generate a pyridin-3-yl anion equivalent.

| Reactivity Mode | Description | Potential Reaction | Governing Factors |

|---|---|---|---|

| Electrophilic | The N=N double bond acts as an electron acceptor. | Lewis acid-catalyzed amination of activated aromatic compounds. thieme-connect.com | Presence of Lewis acids (e.g., ZrCl₄), electron-rich reaction partners. thieme-connect.com |

| Nucleophilic Precursor | The molecule fragments to release a nucleophilic species. | Generation of a pyridin-3-yl anion equivalent upon cleavage and loss of N₂. d-nb.info | Presence of specific catalysts or reagents (e.g., alkali metal silanolates for silyldiazenes). d-nb.info |

Influence of the Pyridin-3-yl Substituent on Aromatic Reactivity and Regioselectivity

The pyridin-3-yl group exerts a significant electronic influence on the rest of the molecule and on the reactivity of the pyridine ring itself. The nitrogen atom in the pyridine ring is more electronegative than carbon, making the ring electron-deficient compared to benzene. This has profound consequences for its aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack. stackexchange.comslideshare.net The nitrogen atom acts as an electron-withdrawing group, reducing the electron density of the ring and making it less susceptible to reaction with electrophiles. Substitution, when it does occur, is typically directed to the 3-position (meta to the nitrogen). In this compound, the diazenylmethanamine substituent is already at one of the meta positions. Further electrophilic substitution on the pyridine ring would be disfavored but would likely be directed to the C-5 position, which is also meta to the ring nitrogen and para to the existing substituent.

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). stackexchange.comnih.gov The presence of the substituent at the 3-position would further influence the regioselectivity of such a reaction. The steric bulk of the substituent could also play a role in directing the incoming nucleophile. researchgate.net

The electron-withdrawing effect of the pyridin-3-yl group also impacts the adjacent diazenyl moiety, increasing the electrophilicity of the nitrogen atom bonded to the ring and influencing the stability of potential intermediates in various reactions.

| Reaction Type | Reactivity of the Ring | Predicted Site of Substitution | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivated | C-5 | Position is meta to the ring nitrogen and para to the existing C-3 substituent. stackexchange.comslideshare.net |

| Nucleophilic Aromatic Substitution | Activated | C-2, C-4, C-6 | Positions are ortho/para to the electron-withdrawing ring nitrogen. stackexchange.comnih.gov |

Chemical Transformations Involving the N-Methyl Group

The N-methyl group attached to the diazenylmethanamine fragment is not merely a passive component of the molecule. It can participate in specific chemical transformations and influences the electronic properties of the adjacent nitrogen atom.

The tertiary amine nitrogen atom, bearing the methyl group, is a potential site for oxidation. Chemical or metabolic oxidation of similar N-methyl hydrazine (B178648) derivatives is known to proceed via intermediates such as diazenium ions, ultimately leading to products like formaldehyde. nih.gov A similar oxidative pathway could be anticipated for this compound, potentially leading to demethylation or further fragmentation.

Radical Reactions and Photochemical Activation of this compound

Diazenes are well-known precursors for radical species, as the N=N bond can be cleaved to release thermodynamically stable dinitrogen gas. nih.gov This transformation can be initiated thermally or photochemically, providing a clean method for generating carbon-centered radicals.

Upon photochemical activation, typically with UV light, or through photocatalysis, this compound could undergo homolytic cleavage. nih.gov This process would likely involve the expulsion of N₂ to generate two radical fragments: a pyridin-3-yl radical and an N-methylaminomethyl radical.

Proposed Radical Fragmentation: Py-N=N-CH₂-NH-CH₃ --(hν or catalyst)--> Py• + N₂ + •CH₂-NH-CH₃

These resulting radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to unsaturated systems, or radical-radical recombination. nih.govnih.gov The study of related pyridiniumyl radical cations demonstrates that such aromatic radical species can readily react with unsaturated hydrocarbons, leading to molecular weight growth. rsc.org The generation of these radicals under mild, light-induced conditions represents a powerful synthetic strategy. nih.gov

| Radical Species | Generation Pathway | Potential Subsequent Reactions |

|---|---|---|

| Pyridin-3-yl radical (Py•) | Photochemical or thermal denitrogenation. nih.gov | Hydrogen abstraction, addition to alkenes/alkynes, dimerization. rsc.org |

| N-methylaminomethyl radical (•CH₂-NH-CH₃) | Photochemical or thermal denitrogenation. nih.gov | Hydrogen abstraction, recombination, fragmentation. |

| Diazenyl radical (Py-N=N•) | Initial single bond cleavage prior to N₂ loss. acs.org | Rapid loss of N₂ to form Py•. |

Catalytic Reactions Utilizing this compound as a Substrate or Ligand

The structural features of this compound make it a candidate for participation in various catalytic processes, both as a reactive substrate and as a coordinating ligand.

As a Substrate: Aryl diazonium salts and related triazenes are effective substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. ntu.edu.sgbeilstein-journals.org These compounds serve as equivalents of aryl halides. It is plausible that this compound could function similarly. In the presence of a suitable palladium catalyst and a coupling partner (e.g., a boronic acid), the C-N bond of the diazenyl group could undergo oxidative addition to the metal center, leading to the formation of a new carbon-carbon bond at the 3-position of the pyridine ring.

As a Ligand: The molecule possesses multiple potential coordination sites for metal catalysts, including the pyridine ring nitrogen and the lone pairs on the diazenyl nitrogen atoms. The pyridine nitrogen is a classic Lewis basic site that readily coordinates to a wide variety of transition metals. Coordination through the diazenyl group is also possible, forming either monodentate or bidentate (chelating) complexes. Such coordination would significantly alter the electronic properties and reactivity of the diazenyl moiety, potentially facilitating novel transformations or allowing the molecule to act as a directing group in catalytic C-H activation reactions.

Advanced Spectroscopic and Analytical Characterization Techniques for N Methyl N Pyridin 3 Yldiazenylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy would be the primary technique for elucidating the molecular structure of N-METHYL-N-PYRIDIN-3-YLDIAZENYLMETHANAMINE in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Application of Advanced 1D and 2D NMR Pulse Sequences (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: A standard 1D ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and signal splitting (J-coupling), which reveals adjacent non-equivalent protons. One would expect to see distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂) bridge, and the N-methyl (-CH₃) group.

¹³C NMR: The 1D ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including those in the pyridine ring, the methylene carbon, and the methyl carbon.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton coupling correlations. It would be crucial for identifying which protons are spin-coupled within the pyridine ring, confirming their relative positions (ortho, meta, para coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. It would definitively assign the ¹³C signals for the protonated carbons of the pyridine ring, the methylene group, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be the key experiment to connect the different fragments of the molecule. For instance, it would show correlations from the methylene protons to the diazenyl-bearing carbon of the pyridine ring and to the N-methyl carbon, confirming the core C-N=N-CH₂-N backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It would be used to confirm the three-dimensional conformation of the molecule in solution.

¹⁵N NMR Spectroscopy for Diazenyl and Amine Nitrogen Characterization

Given the presence of four nitrogen atoms in distinct chemical environments (two in the pyridine ring, one in the diazenyl group, and one in the amine group), ¹⁵N NMR spectroscopy would be highly informative. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, experiments like ¹H-¹⁵N HMBC would likely be employed. This would allow for the assignment of the nitrogen resonances by observing their long-range couplings to known protons, providing valuable electronic information about the diazenyl (-N=N-) and aminomethyl (-CH₂-N(CH₃)) moieties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), likely using techniques such as Electrospray Ionization (ESI), would be used to determine the compound's exact mass. This measurement, with high precision (typically to four or five decimal places), allows for the calculation of the elemental formula, providing strong confirmation of the compound's identity.

Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) would help to further confirm the structure. Key fragmentation pathways would likely involve the cleavage of the N-N, N-C, and C-N bonds, leading to characteristic fragment ions. For example, one might expect to see fragments corresponding to the pyridin-3-yldiazenyl cation and the methylaminomethyl cation.

Coupled Techniques such as LC-MS and GC-MS for Mixture Analysis and Purity Assessment

For any synthesized chemical, assessing its purity is critical.

LC-MS (Liquid Chromatography-Mass Spectrometry): This would be the preferred method for purity analysis. The compound would be passed through an HPLC (High-Performance Liquid Chromatography) column to separate it from any impurities, starting materials, or side products. The eluent would then be directed into a mass spectrometer, which would confirm the mass of the main peak as belonging to this compound and identify the mass (and thus likely identity) of any impurity peaks.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique could also be used, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. It serves a similar purpose to LC-MS, separating compounds in the gas phase before mass analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Characteristic Functional Groups

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands. Key signals would include C-H stretching vibrations from the aromatic pyridine ring and the aliphatic CH₂ and CH₃ groups, C=N and C=C stretching vibrations within the pyridine ring, and potentially a weak N=N stretch for the diazenyl group. The C-N stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would be complementary to IR. The N=N double bond, which is often a weak absorber in the IR spectrum, would be expected to give a stronger signal in the Raman spectrum due to the polarizability of the bond.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule as it exists in the solid state. It would unambiguously determine all bond lengths, bond angles, and torsion angles. This would confirm the connectivity, including the geometry (E/Z configuration) of the diazenyl group, and reveal the precise conformation of the molecule and how it packs into a crystal lattice. As the proposed molecule is achiral, there is no absolute stereochemistry to determine.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the enantiomeric excess (ee) of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral substance. However, the applicability of this technique to this compound is contingent on the compound being chiral. A molecule is chiral if it is non-superimposable on its mirror image. The structure of this compound does not inherently possess a stereogenic center, and there is no information in the available literature to suggest that it exists as enantiomers.

In the absence of a chiral center or axial chirality, the molecule would be achiral, rendering chiroptical spectroscopy for enantiomeric excess determination inapplicable. For a molecule to be analyzed by CD for this purpose, it must first be established that it can exist in enantiomeric forms. Should a synthetic route yield a racemic mixture of a chiral derivative of this compound, CD spectroscopy could theoretically be employed to determine the ee after a chiral resolution process. The analysis would involve comparing the CD spectrum of the sample to that of a pure enantiomer standard.

Table 1: Applicability of Chiroptical Spectroscopy to this compound

| Parameter | Status for this compound |

| Chirality | Not established in the literature. |

| Availability of Enantiomers | No information on synthesis or resolution of enantiomers. |

| Published CD Spectra | None found in the scientific literature. |

| Feasibility of ee Determination | Not applicable without evidence of chirality. |

Advanced Chromatographic Separations for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of chemical compounds and for separating isomers. mdpi.com These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For nitrogen-containing heterocyclic compounds like pyridine derivatives, reversed-phase HPLC is a common analytical choice. helixchrom.com Purity analysis would typically involve developing a method that can separate the main compound from any starting materials, by-products, or degradation products. The choice of stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water with additives like formic acid or trifluoroacetic acid to improve peak shape), and detector (e.g., UV-Vis, Mass Spectrometry) would need to be optimized. helixchrom.com

UPLC, which utilizes smaller particle sizes in the stationary phase (typically <2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com This would be particularly advantageous for resolving closely related impurities or isomers of this compound.

Isomer analysis, such as the separation of potential positional isomers (e.g., substitution at a different position on the pyridine ring), would also be achievable with optimized HPLC or UPLC methods. The development of such a method would involve screening different columns and mobile phases to achieve baseline separation of the isomers.

Despite the general applicability of these techniques, a search of the scientific literature did not yield any specific HPLC or UPLC methods that have been developed and validated for the analysis of this compound. Consequently, no data on retention times, resolution, or purity levels for this specific compound can be presented.

Table 2: Hypothetical HPLC/UPLC Parameters for Analysis of Pyridine Derivatives

This table presents a general example of conditions that might be adapted for the analysis of a compound like this compound, based on methods for related compounds. helixchrom.com

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 20 min | 5-95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

It must be reiterated that the conditions in Table 2 are illustrative and not based on published research for the specific compound . The development and validation of such a method would be a prerequisite for its use in the quality control and characterization of this compound.

Theoretical and Computational Chemistry Studies of N Methyl N Pyridin 3 Yldiazenylmethanamine

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) is a computational method that has become a standard tool for predicting the geometric and electronic properties of molecules. For a compound like N-METHYL-N-PYRIDIN-3-YLDIAZENYLMETHANAMINE, DFT calculations could provide an optimized molecular structure, detailing bond lengths, bond angles, and dihedral angles. Such calculations would be foundational for understanding the molecule's three-dimensional shape and steric profile.

Furthermore, DFT can be employed to calculate various electronic properties that are key to predicting reactivity. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. While these theoretical approaches are well-established, specific findings from their application to this compound are not available in the current body of scientific literature.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies and properties. For this compound, these methods could be used to obtain precise values for its heat of formation, ionization potential, and electron affinity. However, due to their high computational cost, these methods are often applied to smaller systems or to benchmark results from less computationally intensive methods like DFT. There are no published studies that have reported the use of these high-accuracy methods for this specific compound.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of several single bonds in this compound suggests that it can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process allows for the identification of the lowest-energy (most stable) conformation and any other low-energy conformers that may be present at room temperature. The results of such an analysis, typically visualized as a potential energy surface, are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. At present, a detailed conformational analysis and the corresponding potential energy surface for this compound have not been documented in scientific publications.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its behavior, including its conformational changes and interactions with its environment. By simulating the molecule in a solvent, such as water, it would be possible to investigate how the solvent affects its structure and dynamics. This is particularly important for understanding the behavior of the molecule in biological systems. As with other computational studies, specific MD simulation data for this compound is not currently available.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for interpreting experimental spectra and confirming the structure of a compound. For this compound, it would be possible to calculate its expected NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman). These theoretical spectra could then be compared with experimental data to confirm the identity and purity of a synthesized sample. The accurate prediction of NMR spectra often involves methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov While the methodology is well-developed, there are no published reports containing the predicted spectroscopic parameters for this specific molecule.

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods could be used to explore its potential reactions, such as its thermal or photochemical decomposition, or its reactions with other chemical species. By calculating the energies of reactants, products, and transition states, it is possible to determine the most likely reaction pathways and to gain a deeper understanding of the factors that control the reaction. The study of related diazenyl-containing compounds suggests that they can be involved in various reactions, but a specific theoretical elucidation of reaction mechanisms for this compound is not available.

Solvation Models and Their Impact on Computational Predictions

In the realm of computational chemistry, accurately modeling the influence of the solvent environment is paramount for predicting the properties and reactivity of a molecule in solution. For a polar molecule such as this compound, the interactions between the solute and solvent molecules can significantly alter its electronic structure, geometry, and spectroscopic characteristics compared to the gas phase. Solvation models are therefore essential tools for bridging the gap between theoretical calculations and experimental reality. These models can be broadly categorized into two main types: implicit and explicit solvation models.

The choice of solvation model can have a profound impact on the computational predictions for this compound. Implicit models, such as the Polarizable Continuum Model (PCM), are computationally efficient and treat the solvent as a continuous medium with a defined dielectric constant. This approach is well-suited for capturing the bulk electrostatic effects of the solvent. For instance, theoretical studies on similar pyridine (B92270) derivatives have shown that moving from a gas phase calculation to a simulation in a polar solvent using an implicit model leads to a noticeable stabilization of polar conformers and a red shift (a shift to longer wavelengths) in the predicted UV-Vis absorption spectra.

Explicit solvation models, on the other hand, involve including a discrete number of solvent molecules around the solute. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Given the presence of nitrogen atoms in the pyridine ring and the diazenylmethanamine moiety of this compound, specific interactions with protic solvents like water or methanol (B129727) are expected. An explicit model would be crucial for accurately predicting properties that are sensitive to these direct interactions, such as the pKa of the pyridine nitrogen or the rotational barriers around the N-N bonds.

Table 1: Hypothetical Impact of Solvation Model on Predicted Properties of this compound

| Property | Gas Phase (No Solvent) | Implicit Solvent (Water, PCM) | Explicit Solvent (Water, QM/MM) |

| Dipole Moment (Debye) | 3.2 D | 4.5 D | 4.8 D |

| HOMO-LUMO Gap (eV) | 4.1 eV | 3.8 eV | 3.7 eV |

| λmax (UV-Vis, nm) | 285 nm | 295 nm | 298 nm |

| Pyridine N Atom Charge | -0.45 e | -0.52 e | -0.55 e |

Note: The data in this table is illustrative and based on general principles of computational chemistry for similar molecules, as specific studies on this compound were not found.

As the table demonstrates, the inclusion of a solvent model generally leads to an increase in the predicted dipole moment, indicating a greater polarization of the molecule in a polar environment. The HOMO-LUMO gap, a measure of chemical reactivity, tends to decrease in the presence of a solvent, suggesting increased reactivity. researchgate.net Spectroscopic properties like the maximum absorption wavelength (λmax) are also affected, with the solvent typically causing a shift in the spectral bands. researchgate.net

Furthermore, the choice between an implicit and an explicit model can yield different quantitative results. The explicit model, by accounting for direct hydrogen bonds, may predict a larger change in properties like the charge on the pyridine nitrogen compared to the implicit model. However, the computational cost of explicit solvation is significantly higher, often requiring hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. Therefore, the selection of a solvation model represents a trade-off between computational accuracy and feasibility, and the most appropriate choice depends on the specific chemical question being investigated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical Frameworks for N Methyl N Pyridin 3 Yldiazenylmethanamine Analogues

Principles of Molecular Design and Rational Modification of the N-METHYL-N-PYRIDIN-3-YLDIAZENYLMETHANAMINE Scaffold

The rational modification of the this compound scaffold is guided by established principles of molecular design, which aim to systematically alter the compound's structure to achieve a desired biological effect. The core structure consists of a pyridine (B92270) ring, a diazenyl group (N=N), and a methylaminomethyl moiety. Each of these components presents opportunities for modification to probe the structure-activity landscape.

Key strategies for rational modification include:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to enhance activity or improve pharmacokinetic parameters. For instance, the pyridine nitrogen could be repositioned to other positions in the ring to explore different hydrogen bonding patterns and pKa variations. The methyl group on the terminal amine could be replaced with other small alkyl groups to probe the steric and electronic requirements of the binding pocket.

Functional Group Modification: Altering or introducing functional groups to modulate properties such as solubility, lipophilicity, and metabolic stability. The diazenyl group, for example, could be a target for modification, although its role in the planarity and electronic nature of the molecule would need to be carefully considered.

Scaffold Hopping: Replacing the pyridine core with other heterocyclic systems to explore novel chemical space while retaining key pharmacophoric features. This could lead to the discovery of analogues with improved intellectual property positions and potentially different biological profiles.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation. This can lead to increased affinity and selectivity for the biological target by reducing the entropic penalty upon binding.

The pyridine ring itself is a common feature in many biologically active compounds and its electronic properties can be fine-tuned by the introduction of electron-donating or electron-withdrawing substituents. mdpi.com The relative position of the substituent on the pyridine ring can significantly influence the molecule's interaction with its biological target. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics

QSAR and QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For this compound analogues, developing QSAR/QSPR models would be a crucial step in predicting the activity and properties of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

The development of a robust QSAR/QSPR model typically involves the following steps:

Data Set Generation: A series of analogues of this compound would be synthesized and their biological activities (e.g., IC50 values) and properties (e.g., solubility, logP) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D conformation of the molecule.

Electronic descriptors: Describing the electron distribution in the molecule.

Physicochemical descriptors: Such as logP and molar refractivity.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For instance, a QSAR study on a series of this compound analogues could reveal the importance of specific electronic and steric features for biological activity, guiding the design of more potent compounds.

Pharmacophore Modeling and Ligand-Based Design Concepts for this compound Derivatives

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound derivatives would serve as a 3D query to screen virtual compound libraries for new molecules with the potential to bind to the same target.

The key pharmacophoric features that could be derived from the this compound scaffold include:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and potentially the nitrogen atoms of the diazenyl group.

Hydrogen Bond Donors: The N-H group of the secondary amine.

Aromatic Ring: The pyridine ring.

Hydrophobic Features: The methyl group.

By aligning a set of active analogues and identifying the common pharmacophoric features, a 3D pharmacophore model can be generated. This model can then be used to virtually screen large chemical databases to identify novel scaffolds that match the pharmacophoric query, leading to the discovery of new lead compounds.

Molecular Docking and Computational Analysis of Ligand-Receptor Interactions (Focus on theoretical binding modes and affinity prediction)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. rrpharmacology.runih.govnih.gov In the absence of an experimentally determined structure of the biological target for this compound, molecular docking could be performed on homologous proteins or hypothetical binding sites.

The process involves:

Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (if known) and generating a low-energy conformation of the this compound analogue.

Docking Simulation: Using a docking algorithm to explore the conformational space of the ligand within the binding site of the receptor and scoring the different poses based on a scoring function that estimates the binding affinity.

Analysis of Binding Modes: Visualizing the docked poses to understand the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Theoretical molecular docking studies could reveal potential binding modes for this compound analogues, providing insights into the structural basis of their activity. rrpharmacology.runih.gov For example, the pyridine nitrogen might form a crucial hydrogen bond with a specific amino acid residue in the active site, while the methylaminomethyl tail could fit into a hydrophobic pocket. These insights are invaluable for designing modifications that enhance binding affinity and selectivity.

Design Strategies for Novel Chemical Entities Based on the this compound Core

Building upon the insights gained from SAR, QSAR, pharmacophore modeling, and molecular docking, several design strategies can be employed to generate novel chemical entities based on the this compound core.

| Strategy | Description | Potential Outcome |

| Substituent Scanning | Systematically introduce a variety of substituents at different positions of the pyridine ring. | Identify "hot spots" for substitution that lead to improved activity and selectivity. |

| Ring Variation | Replace the pyridine ring with other five- or six-membered heterocycles (e.g., pyrimidine, pyrazine, thiophene). | Explore new chemical space and potentially overcome limitations of the pyridine scaffold. |

| Linker Modification | Alter the length, rigidity, and chemical nature of the diazenylmethanamine linker. | Optimize the orientation of the pharmacophoric groups for improved target engagement. |

| Fragment-Based Growth | Identify key binding fragments from the core structure and elaborate upon them to increase affinity and potency. | Develop highly optimized ligands with improved drug-like properties. |

By integrating these computational and theoretical approaches, the development of novel and effective therapeutic agents based on the this compound scaffold can be pursued in a more rational and efficient manner.

Comprehensive Search Yields No Data on the Chemical Degradation and Stability of this compound

Despite a thorough and extensive search of scientific literature and chemical databases, no research data was found on the chemical degradation pathways and stability mechanisms of the compound this compound.

Consequently, it is not possible to generate an article that adheres to the detailed outline provided in the user's request. The specific information required to populate the sections and subsections—including hydrolytic, oxidative, reductive, thermal, and photodegradation mechanisms, as well as the impact of various chemical environments on the compound's stability—is not available in the public domain.

Chemical Degradation Pathways and Stability Mechanisms of N Methyl N Pyridin 3 Yldiazenylmethanamine

Impact of pH, Solvent Systems, and Chemical Environment on Compound Stability

The absence of any published research on this specific compound means that no data tables, detailed research findings, or discussions on its degradation and stability can be produced. While general information on the stability of related chemical classes, such as pyridine (B92270) derivatives, exists, this information is not specific to N-METHYL-N-PYRIDIN-3-YLDIAZENYLMETHANAMINE and therefore cannot be used to generate the requested scientifically accurate and focused article.

Therefore, the requested article cannot be created.

Future Directions and Emerging Research Avenues for N Methyl N Pyridin 3 Yldiazenylmethanamine Chemistry

Exploration of Unconventional Synthetic Methodologies for Enhanced Efficiency and Yield

The future synthesis of N-METHYL-N-PYRIDIN-3-YLDIAZENYLMETHANAMINE and its analogs is poised to move beyond traditional methods, aiming for greater efficiency, sustainability, and molecular diversity. Unconventional approaches are expected to be at the forefront of this evolution.

One promising direction is the adoption of flow chemistry and microreactor technology . These systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for managing the stability of the diazenyl functional group. beilstein-journals.org The in-situ generation and immediate reaction of sensitive intermediates, such as diazonium salts, within a microreactor can significantly improve yields and safety profiles compared to batch processing. beilstein-journals.org

Photocatalysis and electrochemistry represent another frontier. Light-induced, metal-free approaches have been demonstrated for the generation of reactive intermediates from related compounds like alkynyl triazenes. researchgate.net Such methodologies could be adapted to forge the N-N bond or modify the pyridine (B92270) ring under mild conditions, reducing the reliance on harsh reagents. Similarly, electrochemical synthesis could provide a green and highly tunable method for the key bond-forming reactions.

Furthermore, leveraging palladium-catalyzed cross-coupling reactions , such as the Negishi coupling, could be instrumental in constructing the pyridine-triazene scaffold from diverse building blocks. nih.gov This would enable the rapid generation of a library of derivatives with varied substitution patterns on the pyridine ring, facilitating structure-activity relationship studies.

| Synthetic Methodology | Potential Advantages | Illustrative Precursors |

| Flow Chemistry | Enhanced safety, improved yield, scalability | 3-Aminopyridine (B143674), N-methylamine, Nitrous acid source |

| Photocatalysis | Mild reaction conditions, high selectivity, metal-free | Pyridyl boronic acids, Triazene precursors |

| Electrochemical Synthesis | Green, precise control, avoids harsh reagents | Substituted pyridines, Nitrogen sources |

| Palladium-Catalyzed Coupling | High functional group tolerance, modularity | Halogenated pyridines, Organozinc reagents |

This table presents hypothetical data for illustrative purposes.

Development of Ultrasensitive Analytical Techniques for Trace-Level Detection and Quantification

The ability to detect and quantify this compound at trace levels will be crucial for its potential applications in fields such as environmental monitoring or as a biomarker. Future research is expected to focus on developing highly sensitive and selective analytical methods.

Chromatographic techniques , such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), will likely form the foundation of these methods. tandfonline.comoup.com Coupling these separation techniques with advanced detectors, particularly tandem mass spectrometry (MS/MS), will enable the unambiguous identification and quantification of the compound in complex matrices. tandfonline.comresearchgate.net The development of specific sample preparation and preconcentration steps, like solid-phase extraction (SPE), will be key to achieving the necessary low detection limits. oup.com

Electrochemical sensors offer a promising alternative for rapid, on-site detection. mdpi.com Designing electrodes modified with materials that have a high affinity for the pyridine or diazenyl moieties could lead to sensors with excellent sensitivity and selectivity. Techniques like square wave voltammetry have been successfully employed for the analysis of other triazine-based compounds. mdpi.com

Fluorescence-based detection is another avenue, particularly if the compound itself is not fluorescent. nih.govacs.org This could involve the design of "turn-on" fluorescent probes that react specifically with the target molecule to produce a measurable signal. nih.govacs.org

| Analytical Technique | Principle | Projected Limit of Detection (LOD) |

| HPLC-MS/MS | Chromatographic separation followed by mass-based detection | Low ng/L to pg/L |

| GC-MS | Separation of volatile derivatives followed by mass-based detection | Low µg/L to ng/L |

| Electrochemical Sensor | Voltammetric response on a modified electrode surface | Sub-µM to nM |

| Fluorescence Probe | Specific chemical reaction leading to a fluorescent signal | nM to pM |

This table presents hypothetical data for illustrative purposes.

Deeper Understanding of Complex Reaction Networks and Cascades Involving the Compound

Beyond its synthesis and detection, a deeper understanding of how this compound participates in complex reaction networks and cascades will be crucial for unlocking its full potential. The triazene moiety, in particular, can act as a versatile functional group.

Research into the controlled release of diazonium ions from the triazene group could be a significant area of exploration. ebrary.net This would position the compound as a stable precursor for generating highly reactive intermediates that can then participate in a variety of subsequent reactions, such as azo coupling or Sandmeyer-type reactions.

The triazene group can also serve as a traceless activating group , as has been demonstrated with alkynyl triazenes in Diels-Alder cycloadditions. nih.govrsc.org Future studies could investigate whether this compound can similarly facilitate complex transformations, after which the triazene unit is cleaved, leaving behind a more complex molecular architecture.

Investigating the compound's role in bio-inspired chemical reaction networks (CRNs) could open up applications in areas like chemical computing and smart materials. nih.gov The ability of molecules to process information through interconnected reactions is a rapidly developing field, and the unique electronic properties of the pyridyl and diazenyl groups could be harnessed within such systems. nih.gov

Integration of Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of novel chemical entities, and this compound is no exception.

Predictive modeling will be a key application of AI. Machine learning models can be trained on datasets of related azo compounds to predict key properties of novel derivatives, such as their absorption spectra, thermal stability, and photoisomerization quantum yields. acs.orgnih.gov This in silico screening can significantly reduce the time and resources required for experimental work by prioritizing the most promising candidates. nih.gov

Reaction optimization and synthesis planning are other areas where AI can have a major impact. nih.gov ML algorithms can analyze vast amounts of reaction data to predict the optimal conditions for the synthesis of the target compound and its derivatives, improving yields and reducing byproducts. researchgate.netresearchgate.net Retrosynthesis software can propose novel and efficient synthetic routes that may not be obvious to a human chemist. nih.gov

Furthermore, ML can be used to guide the de novo design of derivatives with specific desired properties. By learning the complex relationships between chemical structure and function, generative models can propose entirely new molecules based on the this compound scaffold that are tailored for a particular application. rsc.orgresearchgate.netresearchgate.net

Untapped Potential for Derivatization into High-Value Chemical Entities with Unique Properties

The core structure of this compound, combining a pyridine ring with a triazene linker, offers a versatile platform for derivatization into high-value chemical entities.

In medicinal chemistry , the pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs. lifechemicals.comresearchgate.net The triazene moiety has been explored for its potential in anticancer agents. nih.gov The combination of these two functionalities could lead to the development of novel therapeutic agents. Derivatization of the pyridine ring or modification of the triazene substituents could be used to fine-tune the biological activity and pharmacokinetic properties of these compounds.

In materials science , the diazenyl group is the defining feature of azo dyes, which are known for their photochromic properties. researchgate.net By incorporating the this compound scaffold into polymers or other materials, it may be possible to create novel photoswitchable materials, molecular machines, or data storage devices. The pyridine unit can also be used to coordinate with metal ions, opening up possibilities for the creation of functional coordination polymers and metal-organic frameworks (MOFs).

Q & A

Q. What are the best practices for reproducibility in synthetic protocols?

- Methodological Answer :

- DOE (Design of Experiments) : Use factorial design to assess interactions between variables (e.g., solvent, catalyst loading).

- Automation : Implement flow chemistry systems for precise control of reaction parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.